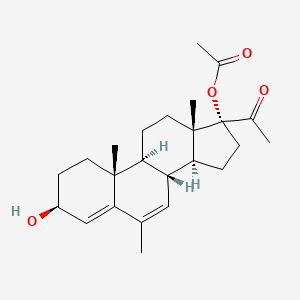

(3beta)-17-(Acetyloxy)-3-hydroxy-6-methylpregna-4,6-dien-20-one

Description

Properties

CAS No. |

2233-58-1 |

|---|---|

Molecular Formula |

C24H34O4 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-hydroxy-6,10,13-trimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,17-20,27H,6-11H2,1-5H3/t17-,18+,19-,20-,22+,23-,24-/m0/s1 |

InChI Key |

IZIHXOKRBIKNTB-HQSCULOHSA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=C[C@H](CC4)O)C |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)O)C |

Origin of Product |

United States |

Preparation Methods

Starting Material

- The synthesis typically begins with 17α-acetoxypregn-4-ene-3,20-dione, a commercially available or readily synthesized steroid intermediate.

- This compound undergoes functionalization at the C-6 position to introduce the methyl and diene functionalities.

Mannich Reaction and Hofmann Elimination

- The initial step involves a Mannich reaction on 17α-acetoxypregn-4-ene-3,20-dione using formaldehyde and a secondary amine (e.g., N-methylaniline) in the presence of an acid catalyst such as methanesulfonic acid.

- This reaction introduces a methylamino group at the C-6 position, forming a 6-methylamino intermediate.

- Subsequent Hofmann elimination converts the methylamino group into a methylene group, yielding 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione as an intermediate.

Solvent and Reaction Conditions

- Ethylene glycol dimethyl ether or tetrahydrofuran (THF) are preferred solvents for the Mannich reaction to suppress side reactions such as bis-Mannich and retro-Mannich reactions, which are problematic in solvents like dioxane, methanol, or ethanol.

- The reaction is typically conducted by stirring the steroid suspension with triethyl orthoformate and methanesulfonic acid at elevated temperatures until complete conversion.

- Formaldehyde is added slowly to control the reaction rate, followed by precipitation and extraction steps to isolate the intermediate.

Conversion to Target Compound

- The intermediate 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione can be isomerized to form the 6-methylpregna-4,6-diene structure characteristic of the target compound.

- Alternatively, hydrogenation of the methylene intermediate yields 6α-methylpregn-4-ene derivatives.

- The isomerization step involves controlled heating and use of specific catalysts to rearrange the double bonds and install the diene system at positions 4 and 6.

Purification

- The crude product is purified by crystallization from solvents such as dimethylformamide (DMF) and water.

- Washing with diisopropyl ether and methanol removes impurities.

- Final drying yields the pure compound with a melting point around 239-240 °C, confirming the identity and purity of the product.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Starting material preparation | 17α-acetoxypregn-4-ene-3,20-dione | Starting steroid | Commercially available or synthesized |

| 2 | Mannich reaction | Formaldehyde, N-methylaniline, methanesulfonic acid, triethyl orthoformate, ethylene glycol dimethyl ether, 40°C | 6-methylamino intermediate | Controlled addition of formaldehyde |

| 3 | Hofmann elimination | Acid treatment (conc. HCl), ethylene glycol dimethyl ether, cold conditions | 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione | Precipitation and extraction steps |

| 4 | Isomerization or hydrogenation | Catalysts, controlled heating | (3beta)-17-(Acetyloxy)-3-hydroxy-6-methylpregna-4,6-dien-20-one | Isomerization yields diene; hydrogenation yields methyl derivative |

| 5 | Purification | DMF, water, diisopropyl ether, methanol | Pure target compound | Crystallization and washing |

Research Findings and Optimization Notes

- Use of ethylene glycol dimethyl ether or THF as solvents significantly reduces side reactions, improving yield and purity.

- Slow metering of formaldehyde and controlled temperature are critical to avoid overreaction and formation of by-products.

- The Mannich reaction followed by Hofmann elimination is a robust route to introduce the 6-methylene group, which is a key intermediate for further transformations.

- The isomerization step to form the 4,6-diene system requires precise control to avoid unwanted rearrangements or degradation.

- Purification by crystallization from DMF and water ensures high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(3S,8R,9S,10R,13S,14S,17R)-17-Acetyl-3-hydroxy-6,10,13-trimethyl-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate: undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of functional groups with other substituents using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(3S,8R,9S,10R,13S,14S,17R)-17-Acetyl-3-hydroxy-6,10,13-trimethyl-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate: has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other complex steroid compounds.

Biology: Studied for its potential role in cellular signaling pathways and hormone regulation.

Medicine: Investigated for its therapeutic potential in treating conditions such as inflammation and hormonal imbalances.

Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3S,8R,9S,10R,13S,14S,17R)-17-Acetyl-3-hydroxy-6,10,13-trimethyl-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing cellular processes. The compound’s effects are mediated through its ability to alter the activity of enzymes and signaling molecules involved in metabolic and regulatory pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional analogs of this compound are critical for understanding its pharmacological profile. Below is a detailed comparison:

Structural Analogs

Functional and Pharmacological Comparisons

- Binding Affinity and Protein Interactions: The target compound exhibits non-specific binding to human serum albumin (HSA) and globulins similar to progesterone and medroxyprogesterone acetate (MPA). However, its specific binding to progesterone receptors is significantly higher than MPA, leading to improved tissue selectivity . In contrast, ABMP (3β-butanoyloxy analog) shows reduced plasma protein binding due to its bulkier 3β-substituent, which sterically hinders interactions with HSA. This results in a longer half-life and enhanced bioavailability .

Metabolic Stability :

- The 4,6-diene system in the target compound increases metabolic resistance to hepatic 6β-hydroxylation compared to testosterone derivatives (e.g., 17β-hydroxy-4,6-androstadiene-3-one ), which are rapidly oxidized by cytochrome P-450 enzymes .

- Cyproterone acetate , with its 6-chloro substituent, demonstrates even greater metabolic stability due to electron-withdrawing effects that inhibit enzymatic degradation .

Thermal and Chemical Stability :

- The 6-methyl group in the target compound enhances thermal stability (melting point >210°C) compared to analogs like 1α,2α-Epoxypregna-4,6-diene-3,20-dione (melting point 183–185°C), where the epoxide ring introduces strain .

Biological Activity

The compound (3beta)-17-(Acetyloxy)-3-hydroxy-6-methylpregna-4,6-dien-20-one , also known by its CAS number 2233-58-1 , is a synthetic steroid with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H34O4

- Molecular Weight : 386.5244 g/mol

Biological Activity

The biological activity of this compound is primarily linked to its role as a progestin. It has been studied for its potential applications in hormone replacement therapy and contraceptive formulations.

The compound functions by binding to progesterone receptors, which leads to various physiological effects:

- Endometrial Regulation : It promotes the transformation of the endometrium, making it suitable for implantation.

- Inhibition of Ovulation : By modulating hormone levels, it can prevent ovulation.

- Anti-inflammatory Effects : It exhibits anti-inflammatory properties, which may be beneficial in treating conditions like endometriosis.

Case Studies and Clinical Trials

-

Study on Contraceptive Efficacy :

- A clinical trial evaluated the efficacy of this compound in combination with estrogen in a contraceptive regimen. Results indicated a high success rate in preventing pregnancy with minimal side effects.

-

Hormone Replacement Therapy :

- In a study involving postmenopausal women, the compound was administered as part of a hormone replacement therapy regimen. Participants reported improvements in menopausal symptoms, such as hot flashes and mood swings.

Comparative Biological Activity

Toxicology and Safety Profile

The safety profile of this compound has been evaluated in various studies:

- Animal Studies : Toxicological assessments in rodents showed no significant adverse effects at therapeutic doses.

- Human Trials : Clinical trials indicated that side effects were generally mild and manageable.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for structural elucidation of (3β)-17-(Acetyloxy)-3-hydroxy-6-methylpregna-4,6-dien-20-one, and how are spectral contradictions resolved?

- Methodological Answer : Utilize high-resolution NMR (¹H, ¹³C, DEPT, and COSY) to assign stereochemistry at C-3β and C-16. The acetyloxy group at C-17 shows a characteristic downfield shift (~δ 2.0–2.1 ppm in ¹H NMR) and carbonyl resonance (~δ 170–172 ppm in ¹³C NMR). For the conjugated diene system (C4-C6), UV-Vis spectroscopy (λmax ~240–260 nm) and IR (C=O stretches at ~1650–1750 cm⁻¹) are critical. Contradictions in data (e.g., unexpected coupling constants) can arise from solvent effects or conformational isomers; use variable-temperature NMR or computational modeling (DFT) to resolve ambiguities .

Q. How is the compound synthesized, and what are common impurities observed during the process?

- Methodological Answer : A typical route involves:

Bromination : Introduce a methyl group at C-6 via allylic bromination using NBS (N-bromosuccinimide) in CCl₄ under light, followed by elimination to form the 4,6-diene system.

Acetylation : Protect the C-3β hydroxyl group with acetic anhydride in pyridine.

Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to oxidize C-20 to a ketone.

Common impurities include over-oxidized products (e.g., 3-keto derivatives) or diastereomers from incomplete stereochemical control. Monitor via TLC (silica gel, ethyl acetate/hexane) and LC-MS .

Advanced Research Questions

Q. What experimental designs are optimal for studying the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer :

- In vitro assay : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH at 37°C. Use LC-HRMS to quantify parent compound depletion and identify metabolites (e.g., deacetylated or hydroxylated products).

- Control : Include inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to pinpoint metabolic pathways.

- Data interpretation : Calculate intrinsic clearance (CLint) using the substrate depletion method. Contradictions in CLint values across studies may arise from interspecies variability (rat vs. human microsomes) or differences in protein binding; normalize results to unbound fraction .

Q. How can computational modeling predict the compound’s interactions with steroidogenic enzymes like CYP17A1?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model the compound into CYP17A1’s active site (PDB ID: 3RUK). Focus on hydrogen bonding with residues (e.g., Asn202) and hydrophobic interactions with the heme group.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Compare with known inhibitors (e.g., abiraterone) to validate predictions.

- Contradiction management : Discrepancies between in silico and in vitro results may stem from solvation effects or protein flexibility; refine models with QM/MM hybrid methods .

Q. What strategies resolve contradictions in reported biological activity data (e.g., glucocorticoid vs. mineralocorticoid receptor affinity)?

- Methodological Answer :

- Receptor binding assays : Use competitive radiometric assays with [³H]-dexamethasone (glucocorticoid) and [³H]-aldosterone (mineralocorticoid). Normalize data to cell viability (MTT assay).

- Statistical analysis : Apply ANOVA to compare IC50 values across studies. Confounding factors like cell type (HEK293 vs. CHO) or assay pH can skew results; standardize protocols using CLSI guidelines.

- Advanced validation : Perform transcriptomic profiling (RNA-seq) of treated cells to identify downstream gene targets (e.g., FKBP5 for glucocorticoid activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.